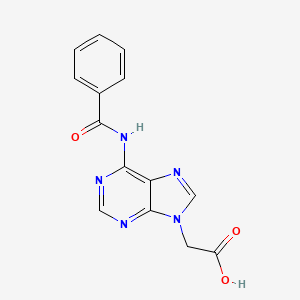

2-(6-Benzamido-9H-purin-9-yl)acetic acid

Descripción general

Descripción

“2-(6-Benzamido-9H-purin-9-yl)acetic acid” is a chemical compound with the CAS Number: 171486-04-7 . It has a molecular weight of 297.27 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 297.27 . The InChI code provides further information about its molecular structure .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds, including nucleoside analogues and coordination polymers. For instance, Yadava and Yadav (2008) synthesized unusual benzimidazole nucleoside analogues with potential pharmaceutical applications, including antiviral, antitumor, and immunosuppressive properties. These compounds also have the potential for investigating nucleic acid-protein interactions and enzyme binding site parameters (Yadava & Yadav, 2008).

Crystal Engineering and Supramolecular Chemistry

Research in crystal engineering and supramolecular chemistry has led to the development of modified purine ligands and their interactions with transition metal ions. Mohapatra and Verma (2016) described the synthesis and single crystal structure elucidation of modified purine ligands, which formed complex structures with copper, silver, and cadmium, highlighting their potential in crystal engineering (Mohapatra & Verma, 2016). Adamski et al. (2015) developed an effective method for synthesizing novel adenine amides, showcasing the importance of hydrogen bonding in forming supramolecular chains (Adamski et al., 2015).

Bioorganic Chemistry and Medicinal Applications

In the realm of bioorganic chemistry and medicinal applications, Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases, exemplifying the use of such compounds in studying enzyme functions (Emmrich et al., 2010). Bhat and Dharmaprakash (2002) investigated hippuric acid, an organic nonlinear optical material with high conversion efficiency for second harmonic generation, highlighting its potential in optical applications (Bhat & Dharmaprakash, 2002).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is mentioned that it is a pna-related derivative . PNA, or Peptide Nucleic Acid, is a synthetic polymer similar to DNA or RNA but has a backbone that is structurally simpler and more resistant to enzymatic degradation. This suggests that the compound might interact with its targets in a manner similar to PNA, possibly by binding to complementary nucleic acid sequences.

Propiedades

IUPAC Name |

2-(6-benzamidopurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEJMYVTSMVKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571618 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171486-04-7 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

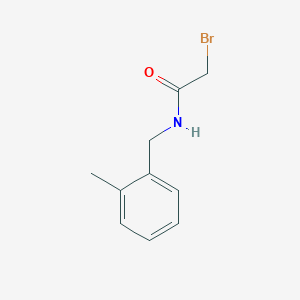

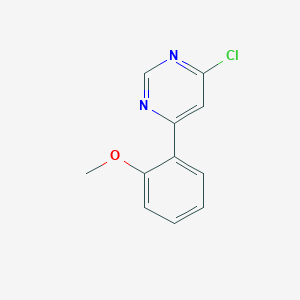

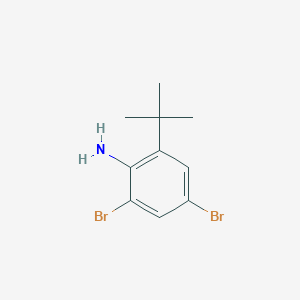

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)